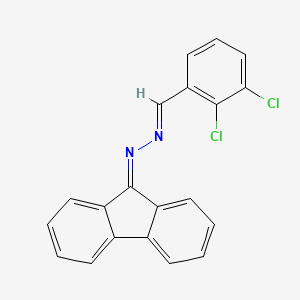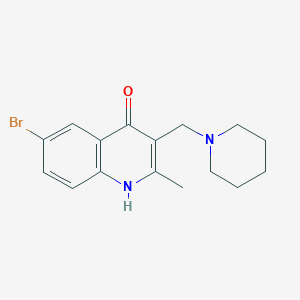
N'-(2,4-dichlorobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohydrazides and their derivatives represent a class of compounds with significant chemical interest due to their potential in various fields including pharmaceuticals and materials science. The specific compound , due to its structural components, may exhibit unique interactions based on the presence of dichlorobenzylidene and pyrrolidinyl groups.
Synthesis Analysis
While direct synthesis details for "N'-(2,4-dichlorobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide" are not readily available, related compounds such as N-methyl-2-pyrrolidinone derivatives and benzohydrazides are synthesized through methods that could potentially be adapted. These methods often involve the formation of solid compounds through charge-transfer interactions and might include steps like condensation reactions between appropriate aldehydes and hydrazides (Domańska & Letcher, 2000).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives can be analyzed through techniques like X-ray diffraction, revealing planar configurations and potential for hydrogen bonding which significantly affects their chemical properties and reactivity. For instance, compounds similar to the one have been shown to crystallize in specific space groups with detailed unit cell dimensions, indicating a degree of structural specificity and potential for forming stable crystal structures (Zhou & Ma, 2012).
Chemical Reactions and Properties
The chemical reactivity of benzohydrazides involves their ability to participate in various reactions, including nucleophilic substitution and condensation, due to the active hydrogen atom in the hydrazide group. The dichlorobenzylidene and pyrrolidinyl moieties in the compound likely contribute to its reactivity, allowing for the formation of complexes with metals or undergoing transformations under specific conditions.
Physical Properties Analysis
Benzohydrazides generally have distinct physical properties, such as melting points and solubility, which can be influenced by their molecular structure. The presence of substituents like the 2,4-dichlorobenzylidene and 2-oxo-1-pyrrolidinyl groups could affect these properties, potentially making the compound less soluble in water and altering its thermal stability.
Chemical Properties Analysis
The chemical properties of "N'-(2,4-dichlorobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide" can be inferred from studies on similar compounds, showing that such molecules may exhibit interesting electronic properties, engage in hydrogen bonding, and display specific reactivity patterns due to their functional groups. For instance, the electron-withdrawing nature of the dichlorobenzylidene group could make the hydrazide more reactive towards electrophiles (Gilbile et al., 2017).
科学的研究の応用
Luminescent and Magnetic Properties
One study focused on the synthesis of functionalized lanthanide(III) complexes using azobenzene derivatives and β-diketone ligands. These complexes exhibited luminescent and magnetic properties, as well as reversible trans-to-cis photoisomerization properties. The study highlighted the potential of azobenzene-derived β-diketonates lanthanide(III) complexes for applications in photoluminescence and photoisomerization, providing a foundation for their development with dual functions (Li-Rong Lin et al., 2017).
Synthesis and Spectroscopic Properties
Another research article reported on dinuclear lanthanoid(III) dithiocarbamato complexes bridged by N-benzylidenepicolinohydrazide. These complexes exhibited unique spectroscopic properties and were structurally characterized, demonstrating their potential for further exploration in coordination chemistry and materials science (A. Yakubu et al., 2019).
Antimicrobial Activities
The synthesis and structural characterization of N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide and related compounds were studied, revealing their antimicrobial activities. The study provided insights into the structural factors influencing antimicrobial efficacy, suggesting that electron-withdrawing groups enhance antimicrobial activity. Among the compounds, one exhibited significant activity against Escherichia coli, surpassing that of the controlled drug Tetracycline (You-Yue Han, 2013).
Anticancer Evaluation
Research on 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides highlighted their antimicrobial and anticancer potentials. QSAR studies emphasized the role of topological parameters in describing the antimicrobial activity of synthesized benzohydrazides, with specific compounds identified as potent antimicrobial agents and others as potent anticancer agents (Pradeep Kumar et al., 2017).
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-7-6-13(16(20)10-14)11-21-22-18(25)12-3-1-4-15(9-12)23-8-2-5-17(23)24/h1,3-4,6-7,9-11H,2,5,8H2,(H,22,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJCUALYHHASE-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (2,4-dichloro-benzylidene)-hydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)


![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)
